2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine is a chemical compound that features a piperidine ring attached to an ethanamine chain, which is further substituted with a 4-methoxyphenyl group
Scientific Research Applications
2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary target of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine is the serotonin transporter and alpha receptors . These targets play a crucial role in the regulation of mood, appetite, and sleep, among other functions.
Mode of Action
This compound acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate its effects . This interaction with its targets can lead to changes in neurotransmitter levels, which can affect various physiological processes.
Pharmacokinetics
Similar compounds have been shown to exhibit various absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
Given its interaction with the serotonin transporter and alpha receptors, it can be inferred that the compound may influence neurotransmitter levels and thus potentially affect mood, appetite, and sleep .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, certain plants and fungi produce similar compounds under stress . Additionally, the compound’s action could potentially be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetonitrile with piperidine under basic conditions, followed by reduction of the resulting imine to yield the desired product . Another approach involves the use of 4-methoxyphenylacetic acid, which is first converted to its corresponding acid chloride and then reacted with piperidine to form the amide. Subsequent reduction of the amide yields the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxyphenyl isocyanate
- 4-Methoxyphenyl-1H-indole
- 4-Methoxyphenyl-1H-imidazole
Uniqueness
2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine is unique due to its specific structural features, such as the combination of a piperidine ring and a 4-methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-17-13-7-5-12(6-8-13)14(11-15)16-9-3-2-4-10-16/h5-8,14H,2-4,9-11,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXUGVNIFNKCNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)N2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397131 |
Source
|
Record name | 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31466-51-0 |
Source
|
Record name | 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.